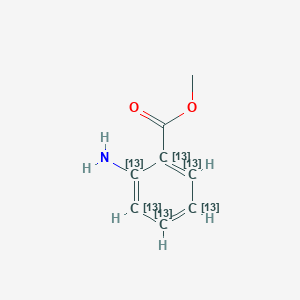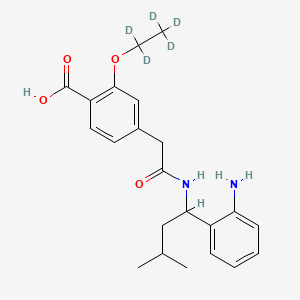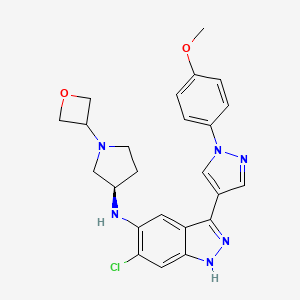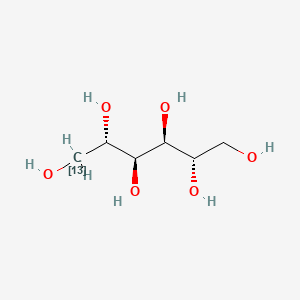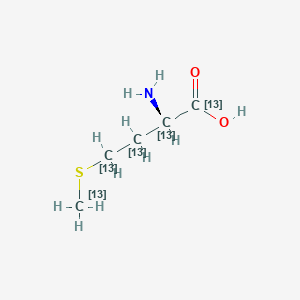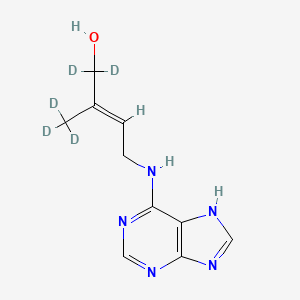
trans-Zeatin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Zeatin-d5: is a deuterium-labeled form of trans-Zeatin, a naturally occurring cytokinin. Cytokinins are a class of plant hormones that promote cell division, growth, and differentiation. This compound is primarily used as an internal standard in mass spectrometry for the quantification of trans-Zeatin due to its stable isotope labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-d5 involves the incorporation of deuterium atoms into the trans-Zeatin molecule. One method involves the use of deuterated reagents in the synthesis process. The key steps include:
Isopentenylation: The initial step involves the isopentenylation of adenosine monophosphate (AMP) using dimethylallyldiphosphate (DMAPP) catalyzed by adenylate isopentenyltransferase (IPT).
Hydroxylation: The isopentenyladenine riboside monophosphate (iPRMP) is then hydroxylated to form trans-Zeatin riboside monophosphate (tZRMP).
Deuteration: Deuterium atoms are introduced during the synthesis process using deuterated reagents.
Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis due to its higher yield and specificity. The process utilizes enzymes such as adenylate isopentenyltransferase from Arabidopsis thaliana, alkaline phosphatase from calf intestine, and purine-nucleoside phosphorylase from Escherichia coli .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Zeatin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zeatin riboside.
Reduction: Reduction reactions can convert this compound to dihydrozeatin.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Zeatin riboside
Reduction: Dihydrozeatin
Substitution: Various zeatin derivatives
Wissenschaftliche Forschungsanwendungen
trans-Zeatin-d5 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Quantification in Mass Spectrometry: Used as an internal standard for the accurate quantification of trans-Zeatin in biological samples.
Plant Physiology Studies: Helps in studying the role of cytokinins in plant growth, development, and stress responses.
Neuroprotective Studies: Investigated for its potential neuroprotective effects and its ability to reduce reactive oxygen species in neuronal cells.
Antioxidant Research: Used in studies exploring its antioxidant properties and its role in reducing oxidative stress.
Wirkmechanismus
trans-Zeatin-d5 exerts its effects by binding to cytokinin receptors such as Arabidopsis histidine kinase 3 (AHK3). This binding activates a signaling cascade that promotes cell division, growth, and differentiation. The compound also inhibits the activation of the MEK/ERK pathway induced by ultraviolet radiation .
Vergleich Mit ähnlichen Verbindungen
cis-Zeatin: Another isomer of zeatin with a different spatial arrangement of the hydroxyl group.
Isopentenyladenine: A cytokinin with a similar structure but lacking the hydroxyl group present in zeatin.
Dihydrozeatin: A reduced form of zeatin with a saturated side chain
Uniqueness of trans-Zeatin-d5: this compound is unique due to its stable isotope labeling, which makes it an ideal internal standard for mass spectrometry. Its biological activity is similar to that of trans-Zeatin, making it useful in various research applications .
Eigenschaften
Molekularformel |
C10H13N5O |
|---|---|
Molekulargewicht |
224.27 g/mol |
IUPAC-Name |
(E)-1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)but-2-en-1-ol |
InChI |
InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i1D3,4D2 |
InChI-Schlüssel |
UZKQTCBAMSWPJD-NZHOCFFMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])/C(=C\CNC1=NC=NC2=C1NC=N2)/C([2H])([2H])O |
Kanonische SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)

![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)

![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)

